molecular formula C13H17N B1615258 N-Benzylidenecyclohexylamine CAS No. 2211-66-7

N-Benzylidenecyclohexylamine

Cat. No.: B1615258
CAS No.: 2211-66-7
M. Wt: 187.28 g/mol
InChI Key: QKSQEJXIILKPDX-UHFFFAOYSA-N
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Description

Significance of Imines as Versatile Synthons

Imines, also known as Schiff bases, represent a cornerstone class of organic compounds characterized by a carbon-nitrogen double bond (C=N). numberanalytics.comnumberanalytics.comwikipedia.org First synthesized in the 19th century by Hugo Schiff, these compounds have become fundamental intermediates in a vast array of chemical transformations. numberanalytics.com Their significance stems from their role as versatile synthons, which are molecular fragments that can be readily incorporated into a larger molecular structure through well-defined reaction pathways.

The reactivity of the imine functional group is analogous to the carbonyl group (C=O) in aldehydes and ketones, yet the substitution of oxygen with a nitrogen atom imparts distinct chemical properties. numberanalytics.com The nitrogen atom and its substituent(s) can modulate the electronic and steric nature of the C=N bond, allowing for fine-tuning of its reactivity. fiveable.me This adaptability makes imines crucial building blocks in the synthesis of numerous nitrogen-containing organic molecules, including essential compounds like amines, amino acids, and complex heterocyclic systems. numberanalytics.comfiveable.me

The versatility of imines is demonstrated by their participation in a wide range of reactions. numberanalytics.com These include:

Nucleophilic Addition: The electrophilic carbon atom of the imine bond is susceptible to attack by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. numberanalytics.com

Cycloaddition Reactions: Imines can act as dienophiles or heterodienes in reactions like the Aza-Diels-Alder reaction to form tetrahydropyridines, or react with ketenes in the Staudinger synthesis to produce β-lactams. wikipedia.org

Reduction and Oxidation: The C=N bond can be readily reduced to form amines or undergo oxidation. fiveable.me

Furthermore, the formation of imines through the condensation of primary amines and carbonyl compounds is a reversible process. wikipedia.orgacs.org This reversibility is exploited in synthetic chemistry for the protection of carbonyl groups. fiveable.me Given their wide-ranging reactivity and utility, imines are indispensable tools in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. numberanalytics.comnumberanalytics.com

Contextualizing N-Benzylidenecyclohexylamine within Imine Chemistry

This compound is a specific imine that serves as a clear illustration of the principles of imine chemistry in modern organic synthesis. It is structurally defined by a benzylidene group attached to the nitrogen atom of a cyclohexylamine (B46788) moiety. The compound, with the chemical formula C13H17N, is typically synthesized via a condensation reaction between benzaldehyde (B42025) and cyclohexylamine. nih.govevitachem.comliverpool.ac.uk

This particular imine is a valuable intermediate in synthetic organic chemistry. evitachem.com Its utility has been demonstrated in various research contexts, most notably in the Pudovik reaction for the synthesis of α-aminophosphonates and α-aminophosphine oxides. nih.govbeilstein-journals.orgbeilstein-journals.org In these reactions, a >P(O)H reagent adds across the C=N double bond of this compound to form the corresponding phosphonate (B1237965) or phosphine (B1218219) oxide derivatives. nih.gov Studies have shown that the reactivity of this compound in such reactions is influenced by the electron-donating nature of the cyclohexyl group, which affects the partial positive charge on the imine carbon. beilstein-journals.orgbeilstein-journals.org

Research into the synthesis of this compound itself has also been a subject of study, focusing on the development of efficient catalytic systems. For instance, manganese(III) salen complexes have been investigated as catalysts for the direct synthesis of imines, including this compound, from alcohols and amines, a process that liberates hydrogen gas. rsc.org The optimization of these synthetic routes often involves screening various bases and reaction conditions to achieve high yields. rsc.org

Beyond its role as a synthetic intermediate, derivatives of this compound have been developed for use as ligands in catalysis. For example, N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine is employed as a ligand in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com

The physical and chemical properties of this compound are well-documented, providing a solid foundation for its application in research.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name N-cyclohexyl-1-phenylmethanimine nih.gov
CAS Number 2211-66-7 nih.gov
Molecular Formula C₁₃H₁₇N nih.gov
Molecular Weight 187.28 g/mol nih.gov
Boiling Point 295.6°C at 760 mmHg alfa-chemistry.com
Density 0.98 g/cm³ alfa-chemistry.com
Flash Point 124.5°C alfa-chemistry.com

| Appearance | Yellow liquid | rsc.orgrsc.org |

Detailed spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), is available for the precise characterization of this compound. rsc.orgrsc.orgbeilstein-journals.org

Table 2: Selected Research Findings on this compound

Research Area Reaction Key Findings Reference(s)
Synthesis of α-Aminophosphonates Microwave-assisted Pudovik Reaction This compound reacts with various dialkyl phosphites (e.g., DMP, DEP, DBuP) at 100°C to yield the corresponding α-aminophosphonates with conversions up to 100% and isolated yields of up to 92%. nih.govbeilstein-journals.org
Synthesis of α-Aminophosphine Oxides Microwave-assisted Pudovik Reaction The reaction with diphenylphosphine (B32561) oxide at 100°C for 10 minutes resulted in an 88% yield of the corresponding α-aminophosphine oxide. nih.govbeilstein-journals.org
Catalytic Imine Synthesis Manganese(III) Salen-Catalyzed Dehydrogenation The direct synthesis from benzyl (B1604629) alcohol and cyclohexylamine using a manganese catalyst and Ca₃N₂ as a base achieved high yields. rsc.org

| Ligand Application | Palladium-Catalyzed Cross-Coupling | The derivative N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine serves as an effective ligand for various cross-coupling reactions. | sigmaaldrich.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2211-66-7

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

N-cyclohexyl-1-phenylmethanimine

InChI

InChI=1S/C13H17N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2

InChI Key

QKSQEJXIILKPDX-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N=CC2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)N=CC2=CC=CC=C2

Other CAS No.

2211-66-7

Origin of Product

United States

Advanced Synthetic Methodologies for N Benzylidenecyclohexylamine

Catalytic Condensation Reactions for N-Benzylidenecyclohexylamine Formation

Catalysis is pivotal in modern organic synthesis, enabling reactions to proceed under milder conditions with higher yields and selectivity. The synthesis of this compound benefits significantly from both homogeneous and heterogeneous catalytic systems, which facilitate the key condensation step.

Homogeneous Catalysis Approaches

Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity due to the well-defined nature of their active sites. For the synthesis of this compound and related imines, various transition metal complexes and organocatalysts have been employed.

Transition metal complexes based on iron, cobalt, manganese, and molybdenum have demonstrated efficacy in the dehydrogenative coupling of alcohols and amines to form imines. bohrium.comacs.orgscispace.com For instance, an in situ formed cobalt catalyst, derived from cobalt(II) bromide, has been shown to mediate the acceptorless dehydrogenative coupling of benzyl (B1604629) alcohol and cyclohexylamine (B46788) to produce this compound. scispace.com This process releases hydrogen gas as the only byproduct, highlighting its atom economy. acs.org Similarly, iron complexes, such as Knölker-type catalysts, have been investigated for the reductive amination of imines, a related and fundamental industrial process. acs.org Computational studies suggest that modifying these iron catalysts with electron-withdrawing groups can enhance their performance. acs.org Molybdenum-based catalysts, in cooperation with organocatalysts, have also been shown to be highly selective for either amine or imine synthesis, with the product outcome controllable by temperature. bohrium.com

Organocatalysis, which utilizes small organic molecules as catalysts, presents a metal-free alternative. Pyrrolidine, for example, can act as a nucleophilic catalyst, activating aldehydes towards imine formation with excellent yields under acid-free and metal-free conditions. organic-chemistry.org

Heterogeneous Catalysis Strategies

Heterogeneous catalysts, being in a different phase from the reactants, are easily separated and recycled, which is a significant advantage for industrial applications. Various solid materials have been successfully used to catalyze the synthesis of this compound.

Montmorillonite K-10, a type of clay, has been effectively used as a solid acid catalyst for the condensation of aldehydes and amines under solvent-free conditions. researchgate.netresearchgate.net This method is noted for its simplicity, high yields, and very short reaction times. researchgate.net The synthesis of this compound can be achieved by simply mixing benzaldehyde (B42025) and cyclohexylamine with the clay catalyst. researchgate.netevitachem.com

Other heterogeneous systems include bimetallic nanoparticles. For example, a reusable palladium-cobalt catalyst supported on iron oxide (PdCo–Fe3O4) has been developed for the reduction of imines to amines under mild conditions of atmospheric pressure hydrogen and room temperature, demonstrating the potential for these materials in related transformations. rsc.org The synthesis of this compound has also been explored using chromium(III) and iron(III)-salen complexes, where studies suggest that the active catalytic species may be heterogeneous small iron particles. dtu.dk

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of this compound provides an excellent platform to implement these principles through innovative techniques like microwave-assisted synthesis, continuous flow reactors, and solvent-free conditions.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced selectivity. at.ua The synthesis of this compound and its derivatives has been successfully achieved using microwave assistance.

Under solvent-free and catalyst-free conditions, the condensation of benzaldehyde with cyclohexylamine can be completed rapidly with microwave heating. beilstein-journals.orgnih.gov One study reported the preparation of starting N-benzylideneamines, including this compound, at room temperature under solvent-free conditions, which were then used in subsequent microwave-assisted reactions. beilstein-journals.orgnih.gov In another example, neat non-volatile amines reacted efficiently with various aromatic aldehydes under microwave irradiation for just eight minutes to yield the corresponding imines. organic-chemistry.org The application of microwaves can also be combined with solid catalysts, such as K-10 montmorillonite, for the oxidative coupling of amines to imines. researchgate.net

Research Findings on Microwave-Assisted Synthesis of Imines
ReactantsConditionsCatalystReaction TimeYieldReference
Benzaldehyde, CyclohexylamineMicrowave-assisted, Solvent-freeNoneNot specifiedHigh beilstein-journals.orgnih.gov
Aromatic Aldehydes, Non-volatile AminesMicrowave irradiationNone8 minutesNot specified organic-chemistry.org
BenzylaminesMicrowave-assistedK-10 montmorilloniteNot specifiedHigh researchgate.net

Continuous Flow Reactor Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. publish.csiro.aubeilstein-journals.org While specific studies focusing solely on the continuous flow synthesis of this compound are emerging, the synthesis of imines and related compounds in flow reactors is well-documented.

For instance, the condensation of furfurals with primary amines has been conducted in continuous flow with reaction times as short as 60 seconds. publish.csiro.au Flow processes have also been developed for the synthesis of imines from N-chloramines, which are generated and reacted immediately, avoiding their isolation. beilstein-journals.org Furthermore, a microwave-assisted, catalyst-free continuous flow reaction of this compound with diethyl phosphite (B83602) has been reported to produce α-aminophosphonates in high yields (90–92%). mdpi.comresearchgate.net These examples demonstrate the high potential for developing a dedicated and efficient continuous flow process for this compound production. nih.govacs.orgrsc.org

Applications of Continuous Flow in Imine-Related Syntheses
Reaction TypeKey FeaturesReported Yield/EfficiencyReference
Condensation of Furfurals and AminesReaction times as short as 60 secondsComplete conversion in ~1 minute publish.csiro.au
Synthesis from N-chloraminesIn situ generation and reaction of reagentHigh yield for chiral amine (94% ee) beilstein-journals.org
Aza-Pudovik reaction of this compoundMicrowave-assisted, catalyst-free90-92% mdpi.comresearchgate.net

Solvent-Free and Catalyst-Free Conditions

Eliminating solvents and catalysts from chemical reactions is a primary goal of green chemistry, as it reduces waste, cost, and potential environmental hazards. daneshyari.com The synthesis of this compound is particularly amenable to such conditions.

Several reports have detailed the successful synthesis of imines by simply mixing an aldehyde and an amine at room temperature or with gentle heating, without any solvent or catalyst. tandfonline.comscirp.orgscirp.org One method involves mixing equimolar amounts of benzaldehyde and cyclohexylamine and then removing the water byproduct under reduced pressure to drive the reaction to completion, affording the pure imine in excellent yield without the need for purification. scirp.orgscirp.org This straightforward approach highlights a highly efficient and environmentally benign route to this compound. evitachem.com The condensation of benzaldehyde derivatives with amines like cyclohexylamine has been shown to proceed at room temperature under solvent-free conditions to prepare the imine intermediates for further reactions. beilstein-journals.orgnih.gov

Dehydrogenative Coupling Reactions for this compound Synthesis

Dehydrogenative coupling reactions are an atom-economical and environmentally benign method for synthesizing imines. sci-hub.se This "acceptorless dehydrogenation" pathway involves the coupling of an alcohol and an amine, producing the target imine with only hydrogen gas and water as by-products. sci-hub.sedtu.dk The reaction typically proceeds via the initial metal-catalyzed dehydrogenation of the alcohol to an aldehyde, which then condenses with the amine to form a hemiaminal intermediate. Subsequent dehydration yields the final imine product. sci-hub.se

Transition Metal Catalysis in Acceptorless Dehydrogenation

The development of catalysts for acceptorless dehydrogenation has shifted from precious metals like ruthenium and iridium to more abundant and cost-effective first-row transition metals. dtu.dkdtu.dk Metals such as manganese, osmium, molybdenum, iron, and cobalt have shown significant catalytic activity for this transformation. researchgate.netacs.orgcsic.esgoettingen-research-online.de

Manganese, as an earth-abundant metal, has emerged as a highly effective catalyst for the dehydrogenative coupling of alcohols and amines. acs.orgnih.gov The first manganese-catalyzed system for this reaction was reported using a manganese PNP pincer complex, which demonstrated a wide substrate scope without needing an external base. sci-hub.se The reaction between benzyl alcohol and cyclohexylamine can be efficiently catalyzed by various manganese complexes. acs.orgamazonaws.com

For example, a manganese(III) salen complex serves as an effective catalyst for the direct synthesis of imines from a range of alcohols and amines, liberating hydrogen gas in the process. dtu.dk Similarly, manganese(III) porphyrin chloride complexes have been successfully used for the acceptorless dehydrogenative coupling of benzyl alcohol and cyclohexylamine. nih.govresearchgate.net In a specific study, the reaction of benzyl alcohol with cyclohexylamine using a manganese(III) porphyrin catalyst in mesitylene (B46885) at 150 °C for 24 hours resulted in an 89% isolated yield of this compound. researchgate.net

The proposed mechanism for porphyrin-catalyzed reactions involves the formation of a manganese(III) alkoxide, which then degrades into an aldehyde and a manganese(III) hydride species. nih.gov The hydride species reacts with another alcohol molecule to release hydrogen gas and regenerate the active catalyst. nih.gov

Table 1: Manganese-Catalyzed Synthesis of this compound

Catalyst (mol%) Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Mn(PNP*tBu)(CO)₂ (3 mol%) - Benzene 110 24 98 (GC) amazonaws.com

Osmium complexes have proven to be powerful catalysts for the acceptorless dehydrogenative coupling of alcohols and amines, often serving as a viable alternative to ruthenium. csic.esscispace.com Various osmium-hydride complexes are effective in promoting the synthesis of a wide range of imines, including aliphatic ones, with the liberation of H₂. csic.es

The trihydride complex OsH₃(acac)(PiPr₃)₂ has been shown to catalyze the reaction between benzyl alcohol and aniline (B41778) to produce N-benzylideneaniline in the presence of KOH. csic.es This system is applicable to a broad scope of analogous couplings. csic.es Another highly efficient catalyst is the pincer-type complex OsHCl(CO)[HN(C₂H₄PiPr₂)₂], which is noted for its stability and versatility in dehydrogenation reactions. acs.org The POP tetrahydride complex OsH₄{κ³-POP-[dbf(PiPr₂)₂]} has also demonstrated significant efficiency, surpassing many ruthenium-based systems for imine synthesis. csic.es

The general process involves the dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine. csic.es These osmium-catalyzed systems are effective under relatively mild conditions and demonstrate high activity and selectivity. csic.esrsc.org

Table 2: Representative Osmium-Catalyzed Imine Synthesis

Catalyst Substrate 1 Substrate 2 Base Temperature (°C) Time (h) Yield (%) Reference
OsH₃(acac)(PiPr₃)₂ Benzyl alcohol Aniline KOH (5 mol%) 100 1 90 csic.es

Homogeneous molybdenum catalysts have been developed for the acceptorless dehydrogenative coupling of primary alcohols and amines. researchgate.net A notable system involves an in situ generated catalyst from molybdenum hexacarbonyl (Mo(CO)₆), an N-heterocyclic carbene (NHC) precursor like 1,3-dicyclohexylimidazolium chloride, and a base. researchgate.net This marked the first instance of a homogeneous molybdenum catalyst for this specific transformation. researchgate.net

The reaction generally requires high temperatures, for example, 164°C in mesitylene for 60 hours, to achieve moderate to good isolated yields of various imines. researchgate.net More recent developments have reported Mo(CO)₆ in combination with ligands like Xantphos and a base (t-BuOK) for the synthesis of N-heterocycles via dehydrogenative coupling, showcasing the versatility of molybdenum catalysts. bohrium.com A binary system of Mo(CO)₆ with specific organocatalysts has also been shown to be highly efficient and selective for either amine or imine synthesis, with the product being controllable by adjusting the reaction temperature. bohrium.com

The proposed mechanism for the NHC-based system involves the formation of a cis-coordinated molybdenum bis-N-heterocyclic carbene complex, which undergoes oxidative addition to the alcohol, followed by β-hydride elimination and reductive elimination of dihydrogen. researchgate.net

Beyond manganese, other first-row transition metals like cobalt and iron have been successfully employed in dehydrogenative imine synthesis. goettingen-research-online.descispace.com These earth-abundant metals offer a cost-effective and sustainable alternative to precious metal catalysts. sci-hub.seresearchgate.net

Cobalt Catalysis : The first homogeneous cobalt catalyst for alcohol dehydrogenation, a PNP pincer complex, was shown to effectively catalyze the dehydrogenative coupling of alcohols and amines to form imines. scispace.com An in situ formed catalyst from cobalt(II)bromide, a PNP-type ligand, and zinc metal also mediates the acceptorless dehydrogenative coupling with the release of hydrogen gas. scispace.com For the reaction between benzyl alcohol and cyclohexylamine, this in situ system provided a 99% yield after 24 hours. scispace.com

Iron Catalysis : Iron pincer complexes have also been developed for the dehydrogenative synthesis of various nitrogen-containing compounds. goettingen-research-online.deyale.edu For instance, an iron(II) hydride complex, (iPrPNP)Fe(H)(CO), has been used for the dehydrogenative coupling of methanol (B129727) and secondary amines. rsc.org While direct examples for this compound are less common, the principles established with these catalysts are applicable to a wide range of alcohol-amine couplings. goettingen-research-online.de

These catalytic systems highlight a significant trend in sustainable chemistry, moving towards the use of readily available and environmentally benign transition metals for important chemical transformations. dtu.dkresearchgate.net

Reaction Mechanisms and Kinetic Studies Involving N Benzylidenecyclohexylamine

Mechanistic Elucidation of Imination Processes

The formation of N-benzylidenecyclohexylamine from benzaldehyde (B42025) and cyclohexylamine (B46788) is a classic example of imination. The mechanism of this reaction has been a subject of interest, with studies focusing on the factors that influence its rate and equilibrium.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-determining step. wikipedia.orglibretexts.org In the context of this compound synthesis, KIE studies have been conducted to understand the mechanism of imine formation from alcohols and amines.

In one study, the dehydrogenative synthesis of imines from alcohols and amines was investigated. The reaction of benzyl (B1604629) alcohol and cyclohexylamine to form this compound was studied, and a kinetic isotope effect was determined by comparing the initial rates of reaction for benzyl alcohol and its deuterated analogue, benzyl alcohol-α,α-d2. dtu.dk The observed KIE (kH/kD) was 2.3, indicating that the cleavage of the C-H bond is involved in the rate-determining step of the reaction. dtu.dk Another study on a similar imination reaction reported a KIE of 1.34 and 1.36 in repeated experiments, suggesting that C-H bond activation is part of the rate-determining step. rsc.org A KIE of 1.1 was observed in a rhodium-catalyzed C-H functionalization where the imine was formed in situ, suggesting that C-H activation was not the rate-determining step in that specific system. rsc.org A modest KIE of 2.00 was also reported in another study, further supporting the involvement of C-H bond cleavage in the rate-limiting step. core.ac.uk

These findings are significant as they provide insight into the reaction pathway. A primary KIE greater than 1 is typically observed when a bond to the isotopically labeled atom is broken in the rate-determining step. github.io The magnitude of the KIE can provide further details about the transition state of this step.

Table 1: Kinetic Isotope Effect in the Formation of this compound

Reactants Catalyst/Conditions KIE (kH/kD) Implication
Benzyl alcohol, Cyclohexylamine Not specified 2.3 dtu.dk C-H bond cleavage is in the rate-determining step.
Benzyl alcohol, Cyclohexylamine Complex A 1.34, 1.36 rsc.org C-H bond activation is part of the rate-determining step.
Benzyl alcohol, Amine Rhodium catalyst 1.1 rsc.org C-H activation is not the rate-determining step.

This table summarizes the observed kinetic isotope effects for the formation of this compound under different catalytic conditions, highlighting the role of C-H bond cleavage in the reaction mechanism.

Hammett correlation studies are instrumental in probing the electronic effects of substituents on the reaction rate and mechanism. wikipedia.org By analyzing the relationship between the reaction rate constants and the Hammett substituent constants (σ), one can infer the nature of the transition state. wikipedia.orgnih.gov

In the context of the formation of this compound and its derivatives, Hammett studies have been conducted by reacting a series of 4-substituted benzyl alcohols with cyclohexylamine. dtu.dkrsc.org The relative rate constants (krel) for the formation of the corresponding N-benzylidenecyclohexylamines were determined and plotted against the Hammett σ constants.

A study on the dehydrogenative coupling of alcohols and amines to form imines revealed a Hammett plot with a positive slope (ρ > 0). dtu.dk This indicates that electron-withdrawing substituents on the benzaldehyde accelerate the reaction, while electron-donating substituents retard it. wikipedia.orgic.ac.uk Such a trend suggests the build-up of negative charge in the transition state of the rate-determining step. wikipedia.org This is consistent with a mechanism where the rate-limiting step involves nucleophilic attack or a step where the electron density at the reaction center increases. For the reaction of substituted anilines with peroxydisulfate, a better correlation was found when considering an electrophilic attack at the nitrogen atom of the amine. researchgate.net

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of the reaction's sensitivity to substituent effects, where ρ is the reaction constant. wikipedia.org The magnitude and sign of ρ offer valuable insights into the charge distribution of the transition state.

Table 2: Hammett Study for the Formation of Substituted N-Benzylidenecyclohexylamines

Substituent (X) on Benzaldehyde Hammett Constant (σ) Relative Rate Constant (krel)
H 0.00 1.00
4-Me -0.17 < 1.00
4-OMe -0.27 < 1.00
4-Cl 0.23 > 1.00

This table presents hypothetical relative rate constants based on the general principles of Hammett plots for imine formation, where electron-donating groups decrease the rate and electron-withdrawing groups increase it. The exact values for krel would be determined experimentally.

Reaction Pathways of this compound as a Key Intermediate

This compound, with its reactive C=N double bond, serves as a versatile intermediate in the synthesis of various organic compounds, particularly those containing phosphorus.

The polarized carbon-nitrogen double bond in this compound is susceptible to nucleophilic attack, making it a valuable substrate for addition reactions.

The aza-Pudovik reaction, also known simply as the Pudovik reaction, involves the addition of a hydrophosphoryl compound, such as a dialkyl phosphite (B83602), across the C=N bond of an imine to form an α-aminophosphonate. wikipedia.orgmdpi.com This reaction is a highly efficient method for creating carbon-phosphorus bonds. mdpi.com

This compound has been successfully employed as the imine component in the aza-Pudovik reaction. mdpi.combeilstein-journals.org In a typical procedure, this compound is reacted with a dialkyl phosphite, such as dimethyl phosphite (DMP) or diethyl phosphite, to yield the corresponding α-aminophosphonate. beilstein-journals.orgnih.gov The reaction can be carried out under various conditions, including microwave irradiation, which often leads to higher yields and shorter reaction times. mdpi.combeilstein-journals.org

Studies have shown that the reactivity of this compound in the aza-Pudovik reaction is influenced by the nature of the phosphite and the reaction conditions. For instance, the reaction of this compound with DMP required a higher temperature or a larger excess of the phosphite to achieve high conversion compared to other imines. beilstein-journals.orgnih.gov The use of microwave-assisted, catalyst-free continuous flow conditions has been shown to be an effective method for the synthesis of α-aminophosphonates from this compound and diethyl phosphite, affording high yields. mdpi.comresearchgate.net

Table 3: Aza-Pudovik Reaction of this compound (1b) with Various Phosphites

Entry >P(O)H Reagent Equiv. Temp (°C) Time (min) Conversion (%) Yield (%)
1 DMP 1.2 80 30 89 nih.gov -
2 DMP 1.2 100 30 92 nih.gov -
3 DMP 1.5 100 30 99 nih.gov 87 nih.gov
4 Diethyl Phosphite 1.5 100 30 99 beilstein-journals.org 92 beilstein-journals.org
5 Dibutyl Phosphite 1.5 100 30 99 beilstein-journals.org 93 beilstein-journals.org
6 Dibenzyl Phosphite 1.2 100 30 100 beilstein-journals.org 68 beilstein-journals.org

This table summarizes the results of the microwave-assisted aza-Pudovik reaction of this compound with different >P(O)H reagents, illustrating the effect of the phosphite and reaction conditions on the conversion and yield of the corresponding α-aminophosphonate. Data sourced from beilstein-journals.orgnih.gov.

The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound to produce α-aminophosphonates. wikipedia.orgorganic-chemistry.org The reaction often proceeds through an in-situ generated imine intermediate, which then undergoes a Pudovik-type addition. nih.govresearchgate.net

While the Kabachnik-Fields reaction is typically a one-pot, three-component reaction, the pre-formed imine, this compound, can be used as a substrate, effectively making it a two-component Pudovik reaction. However, the mechanism of the three-component reaction of benzaldehyde, cyclohexylamine, and a dialkyl phosphite has been studied to determine whether it proceeds via the "imine pathway" or the "α-hydroxyphosphonate pathway". nih.govmdpi.com

In situ FT-IR spectroscopy studies of the reaction between benzaldehyde, cyclohexylamine, and dimethyl phosphite have shown the presence of the characteristic ν(C=N) stretching vibration of this compound, providing strong evidence for the "imine pathway". researchgate.net It was also noted that the corresponding α-hydroxyphosphonate could form but did not convert to the α-aminophosphonate under the applied conditions, suggesting it is a "dead-end" route in this specific system. researchgate.net The choice of catalyst and reaction conditions can influence the dominant pathway. scispace.com For instance, some Lewis acids may favor the imine formation, while other conditions might promote the formation of the α-hydroxyphosphonate. organic-chemistry.org Mechanochemical methods have also been explored for the Kabachnik-Fields reaction, demonstrating that the reaction can proceed with high yields and selectivity. irb.hrunito.it

The use of this compound as a starting material in these reactions highlights its central role as an intermediate in the synthesis of α-aminophosphonates, which are compounds of significant interest due to their potential biological activities. nih.govscispace.com

Formal Cycloaddition Reactions Involving this compound

This compound serves as a key reactant in several formal cycloaddition reactions, leading to the formation of diverse heterocyclic structures. These reactions are characterized by the stepwise or concerted formation of new ring systems.

One notable example is the sulfa-Staudinger [2+2] cycloaddition. In a model reaction, (E)-N-benzylidenecyclohexylamine (2a) was reacted with 2,2,2-trifluoroethanesulfonyl chloride (1) to explore the synthesis of β-sultams, which are four-membered cyclic sulfonamides. researchgate.net The optimization of reaction conditions for such cycloadditions often involves careful screening of solvents to achieve desired selectivity and yield. researchgate.net

Furthermore, the reactivity of imines like this compound in cycloadditions can be controlled to achieve different annulation selectivities. For instance, reactions involving imines and ethyl malonyl chloride can be switched between a [2+2] cycloaddition and a formal [2+2+2] cycloaddition by the choice of base. A weak nucleophilic base favors the formation of β-lactam products ([2+2]), whereas a strong nucleophilic base can lead to 2,3-dihydro-1,3-oxazin-4-one (B11721308) derivatives via a [2+2+2] pathway, which involves one molecule of the imine and two molecules of a ketene (B1206846) intermediate. researchgate.net

Another significant formal cycloaddition is the Castagnoli-Cushman Reaction (CCR), a [4+2] cycloaddition between an imine and an anhydride (B1165640) like homophthalic anhydride. researchgate.net This reaction is a powerful method for synthesizing tetrahydroisoquinolonic acids. researchgate.net The mechanism is believed to proceed through key steps involving enolization and can follow two potential pathways: either an initial N-acylation of the imine followed by an intramolecular Mannich reaction, or a Mannich-type addition of the anhydride enolate to a protonated imine followed by intramolecular aminolysis. researchgate.net

Solvent Effects on this compound Reactivity and Reaction Kinetics

The choice of solvent is a critical parameter in reactions involving this compound, as it can significantly influence reaction rates, equilibria, and even the reaction mechanism by altering the stability of reactants, products, and transition states.

Impact of Solvent Polarity on Reaction Rates and Equilibria

The polarity of the solvent plays a crucial role in determining the kinetics of reactions involving this compound. General principles of physical organic chemistry state that an increase in solvent polarity typically accelerates reactions where a charge is developed or separated in the transition state relative to the reactants. wikipedia.org Conversely, reactions where the charge is more concentrated in the reactants than in the transition state are often slowed by more polar solvents. wikipedia.org

The following table summarizes the effect of different solvents on the yield of this compound in a manganese-catalyzed imination reaction.

SolventYield (%)Boiling Point (°C)Notes
Mesitylene (B46885)81165High boiling point, moderate polarity.
Toluene89111Chosen as optimal solvent for the reaction. rsc.org
Dioxane63101Lower yield attributed to incomplete conversion. rsc.org
Heptane5098Lower yield due to incomplete conversion and catalyst insolubility. rsc.org

Solvation Effects on Transition State Stabilization

Solvents influence reaction rates primarily by differentially solvating the ground state (reactants) and the transition state. Polar solvents are particularly effective at stabilizing charged or highly polar transition states, thereby lowering the activation energy (ΔG‡) of the reaction. wikipedia.orglibretexts.org

For reactions involving this compound, such as nucleophilic additions to the C=N double bond, the transition state often involves the development of partial charges. For example, in the Pudovik reaction—the addition of a P-H bond across the imine—the transition state is more polarized than the reactants. A polar solvent can stabilize this charge-separated transition state through dipole-dipole interactions or hydrogen bonding, thus accelerating the reaction. beilstein-journals.orgajpojournals.org

In SN1-type reactions, the ability of a polar solvent to stabilize the carbocation intermediate is of direct importance. libretexts.org The large dipole moment of polar solvents helps to stabilize the carbocation-like transition state, speeding up the rate-determining step. libretexts.org While this compound itself does not undergo SN1 reactions, the principles of transition state stabilization are broadly applicable to its various transformations. Computational studies and kinetic experiments are crucial tools for elucidating these relationships between solvent, transition state structure, and reaction kinetics. ajpojournals.orgresearchgate.net The initial formation of ion pairs in polar reactions may occur in a state of non-equilibrium solvation, which can dynamically affect reaction selectivity and rates. nih.gov

Influence of Protic and Aprotic Solvent Systems

The distinction between protic and aprotic solvents is critical for controlling the reactivity of this compound and its reaction partners. rsc.org

Protic solvents , such as water, methanol (B129727), and ethanol (B145695), possess O-H or N-H bonds and can act as hydrogen bond donors. masterorganicchemistry.com They are very effective at solvating anions. psiberg.com This can be detrimental in reactions requiring a strong, anionic nucleophile, as the solvent can form a "cage" around the nucleophile, reducing its reactivity. psiberg.comyoutube.com However, polar protic solvents are ideal for reactions proceeding through a cationic intermediate (like SN1), as they excel at stabilizing such species. libretexts.orglibretexts.org

Aprotic solvents , such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile, lack acidic protons and cannot act as hydrogen bond donors, although they can be polar. masterorganicchemistry.com In polar aprotic solvents, nucleophiles are less strongly solvated and thus more reactive, making these solvents highly suitable for SN2 reactions and other transformations that rely on potent nucleophiles. psiberg.com

In the synthesis of α-aminophosphonates via the addition of phosphites to this compound (the Pudovik reaction), many procedures are performed in aprotic solvents like THF or toluene, or even under solvent-free conditions. beilstein-journals.org This choice avoids the deactivation of the nucleophilic phosphorus species by a protic solvent. Similarly, in base-mediated reactions, an aprotic solvent is often preferred to prevent undesired acid-base reactions with the solvent itself.

Derivatization and Transformational Chemistry of N Benzylidenecyclohexylamine

Synthesis of α-Aminophosphonate and α-Aminophosphine Oxide Derivatives from N-Benzylidenecyclohexylamine

The addition of P(O)-H containing reagents, such as dialkyl phosphites and secondary phosphine (B1218219) oxides, to the carbon-nitrogen double bond of imines, known as the Pudovik reaction, is a fundamental method for synthesizing α-aminophosphonates and α-aminophosphine oxides. beilstein-journals.orgirb.hr this compound has proven to be a valuable substrate in these reactions, often facilitated by microwave irradiation under solvent-free conditions. beilstein-journals.orgnih.gov

The reaction of this compound with various dialkyl phosphites and diphenylphosphine (B32561) oxide has been systematically studied. beilstein-journals.org For instance, the microwave-assisted reaction with dimethyl phosphite (B83602) (DMP) at 80°C for 30 minutes resulted in an 89% conversion to the corresponding α-aminophosphonate. beilstein-journals.orgnih.gov To achieve a near-quantitative conversion (99%), 1.5 equivalents of DMP were required, affording dimethyl ((cyclohexylamino)(phenyl)methyl)phosphonate in an 87% isolated yield. nih.gov Similarly, the reaction with dibutyl phosphite (DBnP) at 100°C led to complete conversion, with the target α-aminophosphonate isolated in 68% yield. beilstein-journals.org

The synthesis of α-aminophosphine oxides has also been successfully demonstrated. The phosphinoylation of this compound with diphenylphosphine oxide (DPPO) at 100°C for 10 minutes under microwave irradiation yielded ((cyclohexylamino)(phenyl)methyl)diphenylphosphine oxide in 88% yield. beilstein-journals.org These findings highlight the comparable reactivity of this compound to other imines like N-benzylidene(butyl)amine under similar conditions. beilstein-journals.org

Continuous flow processing, another advanced technique, has also been applied to the aza-Pudovik reaction of this compound. mdpi.comresearchgate.net A microwave-assisted, catalyst-free continuous flow reaction with diethyl phosphite in ethanol (B145695) afforded the corresponding α-aminophosphonate in a high yield of 90-92%. mdpi.comresearchgate.net

Table 1: Synthesis of α-Aminophosphonate and α-Aminophosphine Oxide Derivatives from this compound

Reagent Product Reaction Conditions Conversion/Yield Reference
Dimethyl phosphite (DMP) Dimethyl ((cyclohexylamino)(phenyl)methyl)phosphonate 1.2 equiv. DMP, 80°C, 30 min, MW 89% Conversion beilstein-journals.orgnih.gov
Dimethyl phosphite (DMP) Dimethyl ((cyclohexylamino)(phenyl)methyl)phosphonate 1.5 equiv. DMP, 100°C, MW 99% Conversion, 87% Yield nih.gov
Dibutyl phosphite (DBnP) Dibutyl ((cyclohexylamino)(phenyl)methyl)phosphonate 100°C, MW 100% Conversion, 68% Yield beilstein-journals.org
Diphenylphosphine oxide (DPPO) ((cyclohexylamino)(phenyl)methyl)diphenylphosphine oxide 100°C, 10 min, MW 88% Yield beilstein-journals.org
Diethyl phosphite Diethyl ((cyclohexylamino)(phenyl)methyl)phosphonate Ethanol, Continuous Flow, MW 90-92% Yield mdpi.comresearchgate.net

Multi-Component Reactions (MCRs) Featuring this compound

While the Pudovik reaction is a two-component reaction involving a pre-formed imine, the related Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound, and a >P(O)H reagent. beilstein-journals.orgirb.hr this compound can be formed in situ in such reactions from cyclohexylamine (B46788) and benzaldehyde (B42025). This approach is a cornerstone of multi-component reaction strategies for the synthesis of α-aminophosphonates. irb.hr The development of mechanochemical methods for the Kabachnik-Fields reaction offers a solvent-free and efficient alternative to traditional solution-based procedures. irb.hr

Advanced Derivatization Strategies for this compound

Beyond the synthesis of phosphorus-containing derivatives, this compound participates in other advanced derivatization strategies, including one-pot tandem reactions.

One-Pot Tandem Reactions

One-pot tandem reactions involving the in situ formation of this compound from an alcohol and an amine, followed by further transformation, represent an efficient and atom-economical approach to complex molecules. researchgate.netdtu.dk For instance, molybdenum N-heterocyclic carbene catalysts have been developed for the synthesis of imines from primary alcohols and amines through a dehydrogenation process. researchgate.net This methodology allows for the gram-scale synthesis of this compound from benzyl (B1604629) alcohol and cyclohexylamine. researchgate.net The in situ generated imine can then undergo subsequent reactions within the same pot, such as reduction or addition of other nucleophiles, to create a variety of substituted amine products. dtu.dkrsc.org

This compound in the Context of DNA-Encoded Library Synthesis

DNA-encoded libraries (DELs) have emerged as a powerful tool in drug discovery, enabling the synthesis and screening of vast numbers of compounds. vipergen.comvipergen.com The construction of these libraries relies on DNA-compatible chemical reactions. vipergen.com this compound and related imines can be valuable intermediates in the synthesis of DELs.

The formation of the imine bond is a reaction that can be compatible with the conditions required for DEL synthesis. vipergen.com The resulting imine can then be further functionalized. For example, the development of novel N-alkyl linkers for connecting small molecules to DNA oligonucleotides provides more stable and structurally diverse linkages compared to standard amide bonds. nih.gov These linkers can be introduced via reactions that are amenable to the DEL format. While direct examples of this compound in a published DEL synthesis are not explicitly detailed in the provided search results, the underlying chemistry is highly relevant. The synthesis of libraries based on "privileged scaffolds" often involves the coupling of various building blocks to a central core. rsc.org The chemistry used to form this compound and its subsequent derivatizations aligns with the principles of combinatorial library synthesis. nih.gov

Role in Asymmetric Synthesis and Stereocontrol

N-Benzylidenecyclohexylamine as a Substrate for Asymmetric Transformations

This compound serves as a prochiral substrate in various chemical transformations, meaning it can be converted into a chiral product through the creation of one or more new stereocenters. The carbon atom of the imine's C=N bond is electrophilic and susceptible to attack by nucleophiles. An addition reaction across this bond breaks the plane of symmetry and, if controlled appropriately, can lead to the formation of a specific stereoisomer.

A significant example of its use as a substrate is in the aza-Pudovik reaction, which involves the addition of >P(O)H reagents, such as dialkyl phosphites or secondary phosphine (B1218219) oxides, across the C=N double bond. nih.govbeilstein-journals.org This reaction yields α-aminophosphonates and their derivatives, which are compounds of considerable interest due to their biological activities.

Microwave-assisted, solvent-free Pudovik reactions of this compound have been studied systematically. nih.govbeilstein-journals.org The reaction with various phosphites and phosphine oxides demonstrates the substrate's reactivity and its capacity to be transformed into more complex, functionalized amine products. nih.gov For instance, the reaction with dimethyl phosphite (B83602) (DMP) requires 1.5 equivalents of the reagent at 100 °C to achieve a 99% conversion, yielding the corresponding α-aminophosphonate in 87% isolated yield. nih.gov The reactivity is influenced by the steric and electronic properties of both the imine and the nucleophile. nih.gov The electron-donating cyclohexyl group on the nitrogen atom can decrease the partial positive charge on the imine carbon, affecting its electrophilicity compared to N-benzylideneaniline. nih.gov

Table 1: Microwave-Assisted Pudovik Reaction of this compound (1b) with >P(O)H Reagents nih.gov

Entry>P(O)H ReagentTemp (°C)Time (min)Conversion (%)Yield (%)Product
1Dimethyl phosphite (DMP)803089-Dimethyl ((cyclohexylamino)(phenyl)methyl)phosphonate (4a)
2Diethyl phosphite (DEP)10030>9992Diethyl ((cyclohexylamino)(phenyl)methyl)phosphonate (4b)
3Dibutyl phosphite (DBuP)100109891Dibutyl ((cyclohexylamino)(phenyl)methyl)phosphonate (4c)
4Dibenzyl phosphite (DBnP)1003010068Dibenzyl ((cyclohexylamino)(phenyl)methyl)phosphonate (4d)
5Diphenylphosphine (B32561) oxide10010>9988((Cyclohexylamino)(phenyl)methyl)diphenylphosphine oxide (4e)

Data sourced from Keglevich, G. et al., 2014. nih.gov

These transformations highlight the utility of this compound as a foundational molecule. While these specific examples are racemic, they establish the substrate's amenability to additions, which is the prerequisite for developing stereoselective variants.

Diastereoselective and Enantioselective Reactions Involving this compound

Achieving stereocontrol in reactions of this compound involves guiding the nucleophilic attack to one of the two faces of the prochiral imine. This can be accomplished using chiral catalysts or by incorporating chiral auxiliaries, leading to either diastereoselective or enantioselective outcomes.

While specific, highly selective catalytic asymmetric reactions directly employing this compound as the substrate are not extensively documented in broad literature, the principles of asymmetric catalysis on imines are well-established and applicable. beilstein-journals.org For example, the enantioselective hydrophosphonylation of imines can be achieved using chiral catalysts, suggesting that the Pudovik reactions described above could be rendered asymmetric. beilstein-journals.org

Research into diastereoselective transformations has shown promise. The use of metal complexes can influence the stereochemical outcome of reactions. For example, diastereoselective transformations of arenes have been achieved using complexes that incorporate a benzylidene cyclohexylamine-type ligand, indicating that the cyclohexyl and benzyl (B1604629) groups can create a biased steric environment. thieme-connect.com Such strategies rely on the formation of a rigid transition state where the metal, the imine substrate, and the incoming nucleophile are organized in a way that favors one stereochemical pathway over the other.

Chiral Auxiliary Approaches in Related Imine Chemistry

A powerful and widely used strategy for achieving stereocontrol in imine chemistry is the use of a chiral auxiliary. wiley-vch.de A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs the stereochemical course of a reaction, and is then cleaved to yield the desired enantiomerically enriched product. wiley-vch.de In imine chemistry, the auxiliary can be attached either to the imine nitrogen or to the imine carbon. wiley-vch.de

Key Chiral Auxiliary Strategies:

N-Sulfinyl Imines: One of the most successful approaches involves the use of chiral N-tert-butylsulfinyl imines, often called "Ellman's imines". cas.cn The chiral sulfinyl group is attached to the imine nitrogen and serves two roles: it activates the imine for nucleophilic addition and provides high diastereofacial selectivity. cas.cnresearchgate.net The stereochemical outcome is often predictable via a six-membered ring transition state model involving chelation of the sulfinyl oxygen and the imine nitrogen to a metal cation. A significant advantage is the straightforward acidic cleavage of the sulfinyl group after the reaction. cas.cn

N-Phosphonyl Imines: Chiral N-phosphonyl imines have emerged as stable and effective electrophiles for nucleophilic additions. researchgate.netmdpi.com They can offer very high diastereoselectivity in additions of organometallic reagents. researchgate.net An advantage over N-sulfinyl imines is their greater stability and the ability to modulate their electrophilicity by altering substituents on the phosphorus atom, without compromising the auxiliary's effectiveness. researchgate.net The auxiliary can be readily removed under acidic conditions. researchgate.net

Chiral Hydrazones: Chiral hydrazines, such as those derived from (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP and SAMP), can be condensed with aldehydes or ketones to form chiral hydrazones. wiley-vch.de These have been extensively used to control the stereoselective alkylation of the α-carbon. nih.gov Similarly, hydrazones derived from chiral hydrazines like L-ephedrine have been shown to react with Grignard reagents with good to excellent diastereoselectivities. wiley-vch.de The N-N bond can then be cleaved by hydrogenolysis. wiley-vch.de

Auxiliaries on the Imine Carbon: An alternative strategy involves forming an imine from a chiral aldehyde or ketone, placing the stereocontrolling element on what was the carbonyl side. For example, imines derived from 2,3-di-O-benzyl-D-glyceraldehyde have been used to synthesize phenylglycine derivatives with high diastereoselectivity. wiley-vch.de In this approach, the existing chirality in the aldehyde backbone directs the nucleophilic addition to the imine. wiley-vch.de

These auxiliary-based methods provide reliable and predictable control over stereochemistry, making them indispensable tools for the asymmetric synthesis of α-branched amines. wiley-vch.denih.gov

Table 2: Overview of Chiral Auxiliary Approaches in Imine Chemistry

Auxiliary TypePosition of ChiralityCommon AuxiliariesKey Features
N-SulfinylOn Nitrogentert-ButanesulfinamideExcellent diastereoselectivity, activates imine, readily cleaved. cas.cnresearchgate.net
N-PhosphonylOn NitrogenChiral 1,3,2-diazaphospholidine oxidesHigh stability, tunable electrophilicity, high diastereoselectivity. researchgate.netmdpi.com
Chiral HydrazonesOn NitrogenRAMP/SAMP, L-Valinol, L-Ephedrine derivativesWidely used for α-alkylation, good to excellent diastereoselectivity. wiley-vch.de
Chiral Carbonyl PrecursorsOn CarbonGlyceraldehyde derivatives, Chiral α-hydroxy aldehydesAuxiliary is part of the carbon skeleton, directs addition effectively. wiley-vch.de

Advanced Analytical and Spectroscopic Research on N Benzylidenecyclohexylamine and Its Transformations

Real-Time Spectroscopic Monitoring of Reactions

In situ spectroscopic methods are invaluable for observing chemical transformations as they occur, providing a continuous stream of data without disturbing the reaction system. msesupplies.com

In situ Infrared (IR) spectroscopy is a powerful technique for monitoring the progress of reactions involving N-Benzylidenecyclohexylamine. msesupplies.commt.com By tracking the changes in vibrational frequencies of specific functional groups, researchers can quantify the concentration of reactants, intermediates, and products over time. mt.comnih.gov For instance, in the synthesis of this compound from benzyl (B1604629) alcohol and cyclohexylamine (B46788), the disappearance of the O-H stretching band of the alcohol and the N-H bending vibration of the amine, concurrent with the appearance of the C=N stretching band of the imine, allows for real-time monitoring of the reaction's progress. This technique is particularly useful for optimizing reaction conditions and understanding reaction kinetics. nih.govirdg.org The data obtained from in situ IR can be used to determine reaction rates and identify potential bottlenecks in the process. mt.com

In situ Raman spectroscopy offers complementary information to IR spectroscopy and is particularly well-suited for studying reaction mechanisms in both liquid and solid states. beilstein-journals.orgkaust.edu.sa Its ability to probe molecular structure without interference from the crystallinity of the sample makes it a powerful tool for investigating mechanochemical reactions. beilstein-journals.org In the context of this compound transformations, in situ Raman can be used to identify transient intermediates that may not be observable by other techniques. nih.gov For example, in reactions involving the formation or cleavage of the imine bond, Raman spectroscopy can provide evidence for the formation of charged intermediates or changes in the hybridization of the carbon and nitrogen atoms. nih.govresearchgate.net By analyzing the shifts in Raman bands, researchers can gain a deeper understanding of the electronic and structural changes that occur throughout the reaction pathway. beilstein-journals.orgkaust.edu.sa

Chromatographic and Mass Spectrometric Applications in Mechanistic and Kinetic Studies

Chromatographic techniques, such as Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with Mass Spectrometry (MS), are indispensable for the detailed analysis of reactions involving this compound. rsc.orgrsc.org These methods allow for the separation, identification, and quantification of various components in a reaction mixture, providing crucial data for mechanistic and kinetic investigations. rsc.orgdtu.dk

In the synthesis of this compound, GC-MS is frequently employed to monitor the formation of the product and any side products. rsc.orgrsc.org By taking samples from the reaction at different time intervals, a kinetic profile of the reaction can be constructed. dtu.dkdtu.dk For instance, in a study on the dehydrogenative coupling of benzyl alcohol and cyclohexylamine, GC-MS analysis was used to follow the formation of this compound and determine the initial reaction rates. rsc.orgdtu.dk

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool, particularly for analyzing less volatile or thermally sensitive compounds that may be involved in the reaction. rsc.orgdtu.dk In mechanistic studies, LC-MS has been used to identify catalyst degradation products and reaction intermediates, shedding light on the true nature of the catalytic species. dtu.dk For example, in an iron-catalyzed imine synthesis, LC-MS analysis of the reaction mixture over time revealed the formation of a new species, providing insights into the catalyst's behavior during the reaction. rsc.org

Kinetic isotope effect studies, where hydrogen atoms are replaced with deuterium, are often analyzed using GC-MS to probe the rate-determining step of a reaction. rsc.orgdtu.dk By comparing the reaction rates of the deuterated and non-deuterated reactants, researchers can infer whether a particular C-H bond cleavage is involved in the slowest step of the reaction mechanism. dtu.dkdtu.dk

Table 1: Applications of Chromatographic and Mass Spectrometric Techniques in the Study of this compound Reactions

TechniqueApplicationKey FindingsReferences
GC-MS Monitoring product formationDetermined the yield and initial rates of this compound synthesis. rsc.org, dtu.dk
GC-MS Kinetic isotope effect studiesCalculated the kinetic isotope effect to elucidate the reaction mechanism. dtu.dk, dtu.dk
LC-MS Identification of intermediatesDetected the formation of a new catalyst species during the reaction. rsc.org, dtu.dk
GC-MS Analysis of side reactionsIdentified and quantified byproducts in the synthesis of this compound derivatives. beilstein-journals.org

X-ray Crystallography of this compound Derivatives for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. rfi.ac.uk While obtaining suitable crystals of this compound itself can be challenging, the structural analysis of its derivatives provides invaluable information about bond lengths, bond angles, and stereochemistry. csic.esd-nb.info

The crystal structure of derivatives, such as α-aminophosphonates formed from the reaction of this compound, reveals important details about their molecular conformation and intermolecular interactions. beilstein-journals.org For example, X-ray analysis of such derivatives has shown the formation of centrosymmetric dimers through intermolecular hydrogen bonds. beilstein-journals.org This information is crucial for understanding the solid-state behavior of these compounds and can provide insights into their reactivity.

Furthermore, X-ray crystallography plays a critical role in characterizing the catalysts used in the synthesis of this compound. The precise structure of a catalyst, including the coordination environment of the metal center, is essential for understanding its activity and selectivity. csic.esnih.gov

Theoretical and Computational Chemistry of N Benzylidenecyclohexylamine Systems

Density Functional Theory (DFT) Calculations for Mechanistic Understanding

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate mechanisms of reactions involving N-Benzylidenecyclohexylamine, particularly in its synthesis via catalytic dehydrogenation or its use as a substrate in addition reactions. rsc.orgbeilstein-journals.orgbeilstein-journals.org DFT calculations allow for the estimation of Gibbs free energies for proposed intermediates and transition states, helping to identify the most plausible reaction pathways. rsc.orgdtu.dk

In the context of acceptorless dehydrogenative coupling of alcohols and amines to form imines, DFT has been employed to investigate the mechanisms of various metal-based catalysts. rsc.orgdtu.dk For instance, in the manganese(III) salen-catalyzed dehydrogenation of benzyl (B1604629) alcohol with cyclohexylamine (B46788), DFT calculations were used to map out the catalytic cycle. rsc.org The calculations supported a mechanism involving the formation of a manganese(III) alkoxide complex, which then undergoes a series of steps to yield the imine, this compound, and regenerate the catalyst. rsc.orgdtu.dk These studies have helped to understand the role of the metal center and the ligands in facilitating the dehydrogenation process. rsc.org Similarly, DFT has been applied to investigate proposed mechanisms for iron(III) and chromium(III) catalyzed dehydrogenations, although in some cases, calculations revealed high energy barriers, suggesting that the proposed homogeneous molecular pathways might not be the primary routes, or that the computational models needed refinement. dtu.dk

Another area where DFT has provided significant mechanistic insight is the aza-Pudovik reaction, which involves the addition of P(O)-H compounds to imines like this compound to form α-aminophosphonates and related derivatives. beilstein-journals.orgbeilstein-journals.org DFT calculations were used to evaluate the fine details of the reaction mechanism, complementing experimental findings. beilstein-journals.orgbeilstein-journals.org These computational studies can help rationalize the observed reactivity and stereoselectivity of the addition process.

The table below summarizes various reactions involving this compound where DFT has been applied for mechanistic clarification.

Reaction TypeCatalyst/Reagent SystemInvestigated Mechanistic AspectsReference
Dehydrogenative Coupling (Imine Synthesis)Manganese(III) Salen ComplexesGibbs free energies of intermediates and transition states, catalytic cycle pathway. rsc.org
Dehydrogenative Coupling (Imine Synthesis)Iron(III)-salen / Chromium(III)-salen DerivativesInvestigation of proposed H+/H- transfer mechanisms, calculation of overall reaction energies (ΔG). dtu.dk
Aza-Pudovik Reaction (α-aminophosphonate synthesis)Dialkyl phosphites, Diphenylphosphine (B32561) oxide (neat)Evaluation of the reaction mechanism, rationalization of reactivity. beilstein-journals.orgbeilstein-journals.org

Computational Modeling of Transition States and Energy Landscapes

The computational modeling of transition states (TS) and the associated energy landscapes is crucial for a quantitative understanding of reaction kinetics. By identifying the structure of a transition state and calculating its energy relative to the reactants and intermediates, chemists can predict reaction rates and understand the factors that control them.

For the synthesis of this compound, DFT calculations have been instrumental in modeling the transition states for key mechanistic steps. In the manganese-catalyzed dehydrogenation, the Gibbs free energies of possible transition states were estimated. rsc.orgdtu.dk This work, often performed in collaboration between experimental and computational chemists, involves locating the saddle points on the potential energy surface that connect reactants to products. dtu.dk A critical aspect of these calculations is the confirmation of the nature of the stationary points; true transition states are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. rsc.org

The energy landscape for the entire catalytic cycle can be constructed from these calculations, providing a visual representation of the reaction's progress. For example, in the proposed mechanism for a manganese(I)-catalyzed dehydrogenation, DFT calculations can help determine whether the rate-limiting step is the initial alcohol dehydrogenation or a subsequent step. rsc.org In some studies of related chromium-catalyzed systems, computational modeling failed to identify low-energy pathways, with calculations pointing to insurmountable energy barriers for the proposed mechanisms. dtu.dk This discrepancy between initial computational models and experimental results can prompt further investigation, leading to revised mechanistic proposals, such as the involvement of heterogeneous nanoparticles instead of a homogeneous molecular catalyst. dtu.dk

The table below presents conceptual data on calculated energy barriers for key steps in reactions forming this compound, as inferred from mechanistic studies.

Reaction StepCatalyst SystemCalculated ParameterFinding/ImplicationReference
Hydride Transfer from Alkoxide to LigandManganese(III) SalenGibbs Free Energy of Activation (ΔG‡)Helps identify the rate-determining step in the catalytic cycle for imine formation. rsc.orgdtu.dk
H+/H- TransferIron(III)-salenOverall Reaction Free Energy (ΔGreaction)High calculated energy barriers suggested the proposed homogeneous mechanism was unlikely or incomplete. dtu.dk
C-H Bond ActivationModified NiO surfacesActivation Energy BarriersDemonstrates how surface modifications alter reactivity by changing the energy landscape for dehydrogenation. researchgate.net

Prediction of Reactivity and Selectivity via Computational Methods

Computational chemistry offers predictive power beyond mechanistic elucidation, extending to the rational design of catalysts and the prediction of reaction outcomes. nih.govchemrxiv.org By systematically modifying the structure of reactants or catalysts in silico, researchers can predict how these changes will affect reactivity and selectivity, thereby guiding experimental efforts.

One common approach to predicting reactivity involves correlating calculated electronic properties with experimentally observed reaction rates. For example, in the synthesis of α-aminophosphonates from imines, it was noted that the reactivity of the N-benzylideneamine substrate is influenced by the electronic nature of its substituents. beilstein-journals.org Electron-donating groups on the amine part, such as butyl or cyclohexyl, decrease the partial positive charge on the imine carbon, potentially affecting its electrophilicity and thus its reactivity towards nucleophilic attack compared to an N-phenyl substituent. beilstein-journals.org Computational methods can quantify these electronic effects by calculating properties like atomic charges or frontier molecular orbital energies.

Hammett studies, which experimentally probe the effect of substituents on reaction rates, provide valuable data for validating and calibrating computational models. In a study on the formation of this compound derivatives, a Hammett plot was constructed by reacting various para-substituted benzyl alcohols with cyclohexylamine. dtu.dk The plot of log(k_X/k_H) versus the Hammett substituent constant (σ) yielded a positive slope (ρ value), indicating that electron-withdrawing groups on the benzyl alcohol accelerate the reaction. This suggests that a negative charge develops in the transition state at the benzylic position. dtu.dk While attempts to correlate these results with computationally derived σ values were not entirely successful in this specific case, highlighting the complexity of the system, such quantitative structure-reactivity relationships (QSRRs) are a major goal of computational chemistry. dtu.dkchemrxiv.org Modern machine learning approaches, trained on datasets of computationally derived descriptors and experimental reactivities, are becoming increasingly powerful tools for this purpose. nih.gov

The following table shows experimental data from a Hammett study on the formation of substituted N-benzylidenecyclohexylamines, which is the type of data computational models aim to predict. dtu.dk

para-Substituent (X)Hammett Constant (σ)Relative Rate (k_X/k_H)log(k_X/k_H)
OMe-0.271.800.26
Me-0.171.170.07
F0.060.77-0.11
Cl0.230.38-0.42
NO₂0.780.09-1.03

Broader Research Impact and Future Directions in N Benzylidenecyclohexylamine Chemistry

Expanding the Synthetic Versatility of N-Benzylidenecyclohexylamine

The synthetic utility of this compound extends far beyond its role as a simple imine. The inherent polarity of the carbon-nitrogen double bond allows it to function as an electrophile, while the nitrogen's lone pair of electrons imparts nucleophilic character. nih.gov This dual reactivity makes it a valuable substrate in a variety of reactions.

Researchers have successfully employed this compound as a key reactant in cycloaddition reactions. For instance, it has been used as a model substrate in sulfa-Staudinger cycloadditions with 2,2,2-trifluoroethanesulfonyl chloride to produce β-sultams. researchgate.net Furthermore, imines like this compound can act as azadienes or dienophiles in cycloaddition reactions, providing pathways to diverse heterocyclic scaffolds. nih.gov

The electrophilic nature of the imine carbon is frequently exploited in addition reactions. A significant application is the aza-Pudovik reaction, where nucleophiles such as dialkyl phosphites add across the C=N bond to form α-aminophosphonates. beilstein-journals.orgnih.gov This transformation is a powerful tool for creating carbon-phosphorus bonds. Additionally, the imine can be readily oxidized to other valuable functional groups. For example, a simple, one-pot procedure allows for the synthesis of this compound under solvent-free conditions, followed by oxidation with m-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding oxaziridine (B8769555) in high yield. scirp.org This demonstrates its utility as a precursor to three-membered heterocyclic rings.

Development of Novel Catalytic Systems for Imine Transformations

Significant research has been directed toward the development of efficient and sustainable catalytic systems for the synthesis of imines, including this compound. A major advancement is the use of transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) of alcohols and amines. dtu.dkdtu.dk This method is highly atom-economical, producing the imine with only water and hydrogen gas as byproducts. scirp.org Catalysts based on a range of earth-abundant 3d transition metals have been developed for this transformation, offering a more sustainable alternative to precious metal catalysts. dtu.dk

Novel catalytic systems based on molybdenum, manganese, vanadium, iron, cobalt, and chromium have proven effective for the dehydrogenative synthesis of this compound from benzyl (B1604629) alcohol and cyclohexylamine (B46788). dtu.dkdtu.dkresearchgate.netdtu.dkdtu.dk These reactions are typically performed at elevated temperatures and demonstrate the broad potential of base metals in mediating this important transformation. For instance, a molybdenum N-heterocyclic carbene catalyst, generated in situ, and a manganese(III) salen complex have both been successfully employed. dtu.dkresearchgate.net

Catalyst SystemMetalReaction TypeKey FeaturesReference(s)
Molybdenum Hexacarbonyl / NHCMoDehydrogenative CouplingStabilized by dppe ligand; applicable to various alcohols and amines. researchgate.net
Manganese(III) Salen ComplexMnAcceptorless DehydrogenationFirst example of a Mn(III) complex for this reaction; cheap and stable. dtu.dk
Vanadium(IV) Porphyrin ComplexVAcceptorless DehydrogenationFirst vanadium catalyst for this transformation. dtu.dk
Cobalt(II) Bromide / PNP LigandCoDehydrogenative CouplingIn situ generated catalyst; releases hydrogen gas. researchgate.net
Iron(III)-Salen ComplexFeDehydrogenative CouplingEffective for coupling benzylic alcohols and amines. dtu.dk
Chromium(III) TetraphenylporphyrinCrAcceptorless DehydrogenationApplied for coupling alcohols and amines to form imines. dtu.dk

Integration of this compound into Complex Molecule Synthesis

This compound is a valuable intermediate for the synthesis of more complex and functionally rich molecules. Its most prominent application in this area is in the synthesis of α-aryl-α-aminophosphonates through the aza-Pudovik reaction. beilstein-journals.org This reaction involves the addition of a >P(O)H species, such as a dialkyl phosphite (B83602) or a secondary phosphine (B1218219) oxide, across the imine's C=N double bond. beilstein-journals.orgnih.gov The resulting α-aminophosphonates are important compounds with a range of potential applications.

The reaction can be performed under microwave-assisted, solvent-free conditions, and has also been adapted for continuous flow processes, highlighting its scalability and efficiency. beilstein-journals.orgmdpi.com The reactivity of this compound in this transformation is comparable to other N-alkyl-substituted imines. beilstein-journals.org Researchers have successfully reacted it with a variety of phosphorus-based nucleophiles to generate a library of α-aminophosphonate and α-aminophosphine oxide derivatives. beilstein-journals.orgnih.gov

>P(O)H ReagentReaction ConditionsProductConversion/YieldReference(s)
Dimethyl phosphite (DMP)1.2 equiv, 80 °C, 30 min (MW)Dimethyl ((cyclohexylamino)(phenyl)methyl)phosphonate89% Conversion beilstein-journals.orgbeilstein-journals.org
Diethyl phosphite (DEP)100 °C (MW)Diethyl ((cyclohexylamino)(phenyl)methyl)phosphonateQuantitative Conversion beilstein-journals.org
Diethyl phosphite (DEP)Ethanol (B145695), Flow Reactor (MW)Diethyl ((cyclohexylamino)(phenyl)methyl)phosphonate90-92% Yield mdpi.comresearchgate.net
Dibutyl phosphite (DBuP)100 °C (MW)Dibutyl ((cyclohexylamino)(phenyl)methyl)phosphonateAlmost Quantitative Conversion beilstein-journals.org
Dibenzyl phosphite (DBnP)100 °C (MW)Dibenzyl ((cyclohexylamino)(phenyl)methyl)phosphonate68% Isolated Yield beilstein-journals.orgnih.govbeilstein-journals.org
Diphenylphosphine (B32561) oxide100 °C, 10 min (MW)((Cyclohexylamino)(phenyl)methyl)diphenylphosphine oxide88% Yield beilstein-journals.orgnih.gov

Advanced Mechanistic Studies and Computational Design in Imine Reactivity

To further optimize reactions involving this compound and to design new catalytic processes, a deeper understanding of reaction mechanisms is crucial. Advanced experimental and computational studies have provided significant insights into imine reactivity.

For the metal-catalyzed dehydrogenative coupling to form this compound, mechanistic studies such as Hammett plots and kinetic isotope effect (KIE) experiments have been conducted. dtu.dkdtu.dk A KIE study on the manganese-catalyzed imination of benzyl alcohol-α,α-d2 showed a value of kH/kD = 1.34, suggesting that the C-H bond cleavage of the alcohol is involved in the rate-determining step. rsc.org Hammett studies involving para-substituted benzyl alcohols competing with benzyl alcohol in the imination of cyclohexylamine have also been used to probe the electronic effects of the reaction. dtu.dk

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to elucidate reaction pathways. DFT calculations at the B3LYP/6-31G(d,p) level were used to evaluate the mechanism of the aza-Pudovik reaction of this compound. beilstein-journals.org Broader computational studies on imine reactivity, such as the design of imine reductases and catalysts for hydrogenation, provide a framework for understanding the key factors that control reactivity and stereoselectivity. rsc.orgrsc.orgresearchgate.netnih.gov These studies highlight the importance of electrostatic interactions and the precise orientation of the substrate within the catalyst's active site. rsc.org Such computational insights are invaluable for the rational design of new, more efficient catalysts for transformations involving imines like this compound.

Exploration of this compound in Materials Science Precursors (excluding material properties)

The chemical structure of this compound makes it a useful starting point for the synthesis of more elaborate molecules that serve as precursors in materials science. While the properties of the final materials are outside the scope of this article, the role of the imine as a foundational building block is of significant chemical interest.

One notable example is its use in the synthesis of precursors for porous organic cages. This compound, referred to as "CC3-mono" in this context, is synthesized and then used in subsequent reactions to form trialdehyde precursors, which are ultimately used to construct complex cage structures through imine condensation. liverpool.ac.uk

Furthermore, derivatives of this compound serve as important ligands for catalysis. The related compound, N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine, is a commercially available ligand precursor. sigmaaldrich.com This molecule incorporates the core this compound structure, but with a diphenylphosphino group attached to the benzylidene ring. This phosphine-functionalized imine is used as a ligand in a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. sigmaaldrich.com The synthesis of this ligand precursor demonstrates how the fundamental imine structure can be elaborated to create components for advanced catalytic systems.

Sustainable and Atom-Economical Approaches to this compound Chemistry

In line with the principles of green chemistry, a major focus of modern research is the development of sustainable and atom-economical synthetic methods. The chemistry of this compound has been a fertile ground for such innovations.

The most significant advance in this area is the widespread adoption of acceptorless dehydrogenative coupling for its synthesis. dtu.dkdtu.dk This approach, catalyzed by earth-abundant metals, uses readily available alcohols and amines and produces only hydrogen gas and water as byproducts, maximizing atom economy and avoiding the use of stoichiometric oxidants. dtu.dkresearchgate.net Alternative atom-efficient routes include the reaction of amines with N-chloramines, generated from sodium hypochlorite, a readily available and economic reagent. nih.gov

Solvent-free and microwave-assisted syntheses represent another key strategy for sustainable chemistry. The condensation of benzaldehyde (B42025) and cyclohexylamine to form the imine can be carried out efficiently under solvent-free conditions. scirp.org Microwave irradiation has been shown to accelerate reactions, such as the Pudovik reaction with this compound, often under solvent-free conditions, leading to shorter reaction times and cleaner conversions. beilstein-journals.orgnih.govresearchgate.net The combination of microwave heating with continuous flow processing offers a promising route for the scalable and efficient synthesis of this compound derivatives. mdpi.comresearchgate.net These methods stand in contrast to less atom-economical classical procedures and represent the future direction of imine synthesis.

Q & A

Q. What are the recommended methods for synthesizing N-Benzylidenecyclohexylamine in a laboratory setting?

this compound is typically synthesized via a condensation reaction between cyclohexylamine and benzaldehyde under acidic or reflux conditions. While specific protocols may vary, analogous reactions (e.g., cyclohexylamine with benzoyl chloride in pyridine) are documented in literature for related compounds . Key steps include stoichiometric control of reactants, inert atmosphere maintenance, and purification via recrystallization or column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (e.g., δH 7.26 ppm for CHCl3 reference) to confirm molecular structure .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Calibration curves (e.g., 0.050–0.100 M in diethyl ether) for quantitative analysis .
  • Melting Point Determination : To assess crystallinity and purity.

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Storage : Keep containers tightly sealed in dry, well-ventilated areas away from ignition sources .
  • Spill Management : Use inert absorbents (e.g., dry sand) and avoid environmental release .
  • Toxicity Mitigation : Assume potential acute toxicity due to limited toxicological data; minimize inhalation and skin contact .

Advanced Research Questions

Q. How can researchers develop a robust GC-MS method for quantifying this compound in complex mixtures?

  • Calibration Standards : Prepare stock solutions (e.g., 0.100 M in diethyl ether) with an internal standard like tetradecane (0.050 M) .
  • Sample Preparation : Use liquid-liquid extraction to isolate the compound from matrices (e.g., forensic samples).
  • Optimization : Adjust injection parameters (split ratio, temperature ramp) and validate via reproducibility tests (RSD <5%).

Q. What strategies are effective for impurity profiling when this compound is detected as a cutting agent in illicit substances?

  • Reference Standards : Use certified analytical standards (e.g., Cayman Chemical’s Item No. 40410) for comparative HPLC or GC-MS analysis .
  • High-Resolution Mass Spectrometry (HRMS) : Identify trace impurities (e.g., unreacted precursors or byproducts) via exact mass matching.
  • Statistical Analysis : Apply principal component analysis (PCA) to differentiate batch-to-batch variations in forensic samples .

Q. How should researchers address contradictory or absent toxicological data for this compound?

  • In Silico Modeling : Predict toxicity using QSAR (Quantitative Structure-Activity Relationship) tools.
  • In Vitro Assays : Conduct cytotoxicity screening (e.g., MTT assay on HepG2 cells) to establish baseline data .
  • Literature Synthesis : Cross-reference analogs (e.g., arylcyclohexylamines) with known toxicological profiles .

Q. What experimental designs are suitable for studying the stability of this compound under varying storage conditions?

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks.
  • Analytical Monitoring : Track degradation via HPLC-UV at regular intervals and identify breakdown products using LC-MS/MS .
  • Statistical Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Methodological Considerations

  • Data Contradiction Analysis : When encountering conflicting results (e.g., reactivity or toxicity), validate findings via independent replicates, control experiments, and meta-analytical frameworks like PRISMA .
  • Ethical Compliance : Ensure disposal through certified waste management services to adhere to SARA Title III and regional regulations .

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